molecular formula C24H35N3O2S B2855118 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide CAS No. 1234998-52-7

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide

Cat. No.: B2855118
CAS No.: 1234998-52-7
M. Wt: 429.62
InChI Key: PRPUPZKQTYRIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a piperidine scaffold substituted with a methylsulfanylbenzyl group and a cyclohexenylethyl moiety.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2S/c1-30-22-10-6-5-9-21(22)18-27-15-12-20(13-16-27)17-26-24(29)23(28)25-14-11-19-7-3-2-4-8-19/h5-7,9-10,20H,2-4,8,11-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPUPZKQTYRIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The cyclohexene ring is synthesized through a series of reactions starting from cyclohexanone, involving reduction and dehydration steps.

    Piperidine Ring Formation: The piperidine ring is formed via a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.

    Oxalamide Group Introduction: The oxalamide group is introduced through the reaction of oxalyl chloride with the appropriate amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following table compares structural features and physicochemical properties of the target compound with related molecules:

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) LogP* HPLC Retention Time (min)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide Piperidine-ethanediamide Cyclohexenylethyl, methylsulfanylbenzyl ~485.6 (calculated) ~3.8 (est.) N/A
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide Piperidine-ethanediamide Trifluoromethoxyphenyl, methylsulfanylbenzyl 493.5 4.1 N/A
(R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (17) Piperidine-carboxamide Naphthalenylethyl, tetrahydro-2H-pyran-4-ylmethyl 381.2 2.9 1.07
Cyclopropylfentanyl 4-Anilidopiperidine Cyclopropanecarboxamide, phenethyl 350.4 3.5 N/A

*LogP estimated via fragment-based methods (e.g., Crippen’s method).

Computational and Analytical Comparisons

Molecular Similarity Metrics

Tanimoto and Dice similarity indices () quantify structural overlap between the target compound and analogues:

  • Tanimoto (MACCS) : 0.65 vs. compound 17 (indicating moderate similarity in functional groups).
  • Dice (Morgan) : 0.72 vs. N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide, reflecting shared piperidine and aromatic motifs .

MS/MS Fragmentation Patterns

Molecular networking () reveals that the target compound’s parent ion ([M+H]+ = 486.3) would cluster with ethanediamide derivatives (cosine score >0.8) due to common fragmentation pathways (e.g., cleavage at the ethanediamide bond). In contrast, carboxamide analogues (e.g., compound 17) exhibit distinct fragment ions (m/z 231, 216) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to introduce aromatic and heterocyclic groups. Key steps include:

  • Formation of methylsulfanylphenyl intermediates.
  • Sequential coupling of piperidinyl and cyclohexenyl moieties.
  • Final amidation to form the ethanediamide backbone .
    • To maximize purity, optimize reaction conditions (temperature, pH, solvent choice) and employ purification techniques like column chromatography. Analytical methods such as HPLC and NMR are critical for monitoring intermediates and confirming final product integrity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm molecular structure, including substituent positions on the phenyl and piperidinyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is achievable with gradient elution) and identifies byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for derivatives formed during oxidation or reduction reactions .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity and biological interactions?

  • Methodological Answer : The methylsulfanyl (–SMe) group enhances electrophilic substitution reactivity on the phenyl ring and participates in oxidation reactions to form sulfoxides/sulfones, which may alter biological activity . Computational docking studies suggest this group contributes to hydrophobic interactions with enzyme active sites (e.g., kinases or GPCRs). Empirical validation via competitive binding assays (e.g., SPR or ITC) is recommended to quantify affinity changes upon –SMe modification .

Q. What computational models predict binding affinity to neurological targets, and how do they compare with empirical data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with dopamine or serotonin receptors, focusing on piperidinyl and cyclohexenyl moieties as key binding motifs. Use force fields like CHARMM or AMBER for energy minimization .
  • Density Functional Theory (DFT) : Predicts electronic properties of the methylsulfanyl group and its impact on receptor-ligand π-stacking .
  • Validation : Compare computational results with in vitro assays (e.g., radioligand displacement in neuronal cell lines). Discrepancies often arise from solvation effects or protein flexibility, necessitating iterative model refinement .

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, co-factors) or enzyme isoforms. To address this:

  • Standardize assay protocols (e.g., fixed ATP concentrations for kinase studies).
  • Perform isoform-specific profiling using recombinant enzymes.
  • Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to confirm inhibition mechanisms .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Administer the compound to rodent models and measure plasma half-life via LC-MS/MS. Monitor metabolites (e.g., sulfone derivatives) in liver microsomes .
  • Toxicity : Conduct acute toxicity studies in zebrafish embryos or murine models, focusing on neurological and hepatic endpoints. Histopathological analysis and serum biomarker profiling (ALT, AST) are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.